N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C31H30N6O3S and its molecular weight is 566.68. The purity is usually 95%.
BenchChem offers high-quality N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
A study on thiazolidin-4-one derivatives, related structurally to the compound , focused on their synthesis for evaluating antimicrobial activities. These compounds were tested against various bacterial and fungal strains, demonstrating the potential for antimicrobial applications. The structure-activity relationships explored in this research could provide insights into the development of new antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antihistaminic Agents
Research into novel quinazolin-4-(3H)-ones has shown potential for H1-antihistaminic activity. These compounds, by altering the phenylpiperazin moiety, provided significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their utility as antihistaminic agents with minimal sedative effects. Such studies indicate the possible therapeutic applications of quinazolinone derivatives in treating allergic reactions (Alagarsamy & Parthiban, 2014).
Antihypertensive and Alpha-adrenoceptor Antagonists
Quinazoline derivatives have been synthesized and evaluated as alpha-1 adrenoceptor antagonists, demonstrating potential antihypertensive properties. The structural modification of these compounds affects their binding affinity and selectivity towards alpha-1 adrenoceptor sites, providing a basis for developing new antihypertensive medications. This research underscores the versatility of quinazoline scaffolds in medicinal chemistry (Chern et al., 1993).
Anti-inflammatory and Antiulcer Activities
Quinazoline derivatives have also been explored for their anti-inflammatory and antiulcer activities. Compounds synthesized from benzo[d]imidazol-2-yl sulfinyl and quinazoline-4-(3H) ones showed promising results in animal models, highlighting their potential as therapeutic agents for treating inflammation and gastric ulcers. This suggests a broader therapeutic application of quinazoline derivatives in managing gastrointestinal diseases and inflammation-related disorders (Patil, Ganguly, & Surana, 2010).
Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, including studies on their synthesis, characterization, and antioxidant activities, provides insights into the multifunctional applications of compounds structurally related to the target molecule. These studies show the potential for developing new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Chkirate et al., 2019).
properties
IUPAC Name |
N-(3-methylphenyl)-2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O3S/c1-21-8-7-9-22(18-21)32-27(38)20-41-31-34-25-13-6-5-12-24(25)29-33-26(30(40)37(29)31)19-28(39)36-16-14-35(15-17-36)23-10-3-2-4-11-23/h2-13,18,26H,14-17,19-20H2,1H3,(H,32,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUNKHWAUINYQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)N5CCN(CC5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.